(4Z)-cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-Amine Hydrochloride can be synthesized through the functionalization of trans-cyclooctene with an amine group. The synthesis involves the incorporation of the cyclooctene moiety into carboxyl-containing compounds or biomolecules via standard coupling techniques such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction conditions typically involve the use of activators or activated esters like NHS (N-Hydroxysuccinimide) esters to form stable amide bonds .
Industrial Production Methods
Industrial production of TCO-Amine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is usually supplied as a crystalline hydrochloride salt for easy handling and extended shelf life .
Chemical Reactions Analysis
Types of Reactions
TCO-Amine Hydrochloride undergoes various types of chemical reactions, including:
Click Chemistry Reactions: It is particularly useful in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with carboxyl groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in reactions involving TCO-Amine Hydrochloride include:
DCC and EDC: Used as coupling agents to facilitate the formation of amide bonds.
NHS Esters: Activated esters that react with the amine group to form stable amide bonds.
Major Products Formed
The major products formed from reactions involving TCO-Amine Hydrochloride are typically stable amide bonds, which are used to link the cyclooctene moiety to various biomolecules or carboxyl-containing compounds .
Scientific Research Applications
TCO-Amine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of TCO-Amine Hydrochloride involves its ability to undergo strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines. This reaction forms a stable covalent linkage between the cyclooctene moiety and the tetrazine-functionalized compounds or biomolecules . The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported .
Comparison with Similar Compounds
Similar Compounds
Methoxypolyethylene Glycol Amine: Another amine-functionalized compound used for similar applications.
2-Propen-1-amine Hydrochloride: A simpler amine compound with different reactivity and applications.
Uniqueness
TCO-Amine Hydrochloride is unique due to its ability to undergo fast and stable click chemistry reactions without the need for a catalyst . This property makes it highly valuable in biological labeling, imaging, and targeted drug delivery applications .
Properties
IUPAC Name |
cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVKTBTNQJBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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